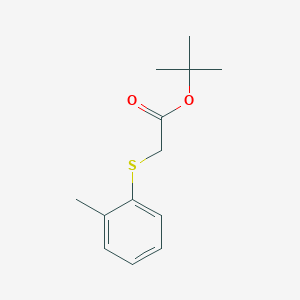

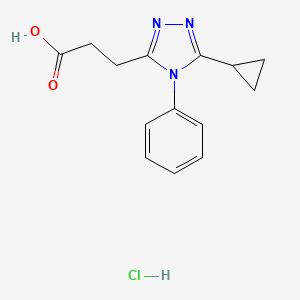

Tert-butyl 2-(2-methylphenyl)sulfanylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Tert-butyl phenyl sulfoxides and similar compounds can be synthesized through catalytic methods where byproducts are minimized, enhancing product purity. For example, tert-butyl phenyl sulfoxide serves as a traceless precatalyst for sulfenate anions under basic conditions, facilitating coupling reactions with high yield (Zhang et al., 2015). Furthermore, compounds like p-tert-butylthiacalix[4]arene show how tert-butyl groups interact with sulfur components during synthesis (Kumagai et al., 1997).

Molecular Structure Analysis

The molecular structure of tert-butyl 2-(2-methylphenyl)sulfanylacetate-related compounds often involves interactions between the tert-butyl group and sulfur-containing motifs. These interactions significantly influence the chemical behavior and stability of the compounds. For instance, the structure of 1,3,4-thiadiazolesulfonamides reveals interactions between the sulfonyl group and the thiadiazole ring, affecting the compound's reactivity and physical properties (Pedregosa et al., 1996).

Chemical Reactions and Properties

The reactivity of tert-butyl 2-(2-methylphenyl)sulfanylacetate and similar compounds includes their participation in oxidation and coupling reactions. Tert-butyl hydroperoxide, for example, is used to convert sulfides to sulfoxides and sulfones under varying conditions, demonstrating the reactive versatility of tert-butyl sulfanyl compounds (Wang et al., 2002).

Applications De Recherche Scientifique

Coordination Chemistry

- Cationic Palladium Complexes : The thioether "tert-butyl 2-(2-methylphenyl)sulfanylacetate" reacts with [Pd(NCMe)2Cl2] to form dinuclear palladium thiophenolate complexes. These complexes have potential applications in catalysis, particularly in the vinyl-addition polymerization of norbornene (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).

Catalysis

- Traceless Sulfenate Anion Precatalyst : tert-Butyl phenyl sulfoxide, a related compound, has been used as a traceless precatalyst in the coupling of benzyl halides to trans-stilbenes. This method is advantageous for product isolation in high purity (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Polymer Chemistry

- Polymer Stabilizers : A derivative of tert-butyl 2-(2-methylphenyl)sulfanylacetate, namely 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, has shown effectiveness as a stabilizer for thermal degradation of butadiene type polymers under an oxygen-free atmosphere. This indicates its potential in enhancing polymer stability (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).

Chemical Synthesis

- Synthesis of Complex Molecules : The compound has been used in the synthesis of complex molecules, such as in the catalytic asymmetric oxidation of tert-butyl disulfide and in the synthesis of tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Safety And Hazards

According to the safety information provided, Tert-butyl 2-(2-methylphenyl)sulfanylacetate is classified as dangerous . It has hazard statements H226, H301, H315, H319, H332, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P310, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

tert-butyl 2-(2-methylphenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-10-7-5-6-8-11(10)16-9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPVQUKKCWKPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-methylphenyl)sulfanylacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)

![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)

![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)

![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)